molecular formula C12H10ClN5O3 B11486024 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11486024
M. Wt: 307.69 g/mol
InChI Key: LNVDMJVJBROKTB-UHFFFAOYSA-N
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Description

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that features a unique combination of pyrazole, furan, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable α,β-unsaturated carbonyl compound under acidic conditions.

    Chlorination: The pyrazole ring is then chlorinated using thionyl chloride or phosphorus oxychloride.

    Oxadiazole formation: The chlorinated pyrazole is reacted with an appropriate nitrile oxide to form the oxadiazole ring.

    Amidation: The final step involves the reaction of the oxadiazole intermediate with furan-2-ylmethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxadiazole ring, using reagents such as lithium aluminum hydride.

    Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound could be used in studies involving enzyme inhibition, receptor binding, or as a fluorescent probe.

    Material Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
  • **3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
  • **3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its combination of pyrazole, furan, and oxadiazole rings, which may confer unique biological and chemical properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C12H10ClN5O3

Molecular Weight

307.69 g/mol

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C12H10ClN5O3/c13-8-4-15-18(6-8)7-10-16-12(21-17-10)11(19)14-5-9-2-1-3-20-9/h1-4,6H,5,7H2,(H,14,19)

InChI Key

LNVDMJVJBROKTB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl

Origin of Product

United States

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